molecular formula C11H12N2O2S B1396350 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1322604-71-6

5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1396350
CAS No.: 1322604-71-6
M. Wt: 236.29 g/mol
InChI Key: GAQQZPDNPUZBOS-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrole ring can be introduced through a subsequent reaction with pyrrole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiazole and pyrrole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling cascades, influencing cellular responses.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with similar functional groups.

  • Pyrrole derivatives: Compounds containing pyrrole rings with varying substituents.

  • Isopropyl-containing compounds: Molecules with isopropyl groups in different positions.

Uniqueness: 5-(Propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(2)9-8(10(14)15)12-11(16-9)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQZPDNPUZBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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